Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate

Organic Synthesis Medicinal Chemistry Purity Specification

Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate is a heterocyclic organic compound with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol. It is a derivative of tetrahydroquinoline, a scaffold widely found in nature and in a variety of pharmacologically active compounds.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 939758-71-1
Cat. No. B1316171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate
CAS939758-71-1
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2CCCNC2=CC=C1
InChIInChI=1S/C11H13NO2/c1-14-11(13)9-4-2-6-10-8(9)5-3-7-12-10/h2,4,6,12H,3,5,7H2,1H3
InChIKeyIAFNLUJAFAXVAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate Overview


Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate is a heterocyclic organic compound with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol . It is a derivative of tetrahydroquinoline, a scaffold widely found in nature and in a variety of pharmacologically active compounds . The compound is primarily utilized as a building block or intermediate in organic synthesis, particularly for the preparation of more complex heterocyclic systems relevant to pharmaceutical and agrochemical research .

Why Generic THQ Substitution Fails


The tetrahydroquinoline (THQ) class is structurally diverse, and minor modifications to the core scaffold or substituent pattern can drastically alter physicochemical properties, reactivity, and biological activity. Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate possesses a specific substitution pattern—a methyl ester at the 5-position on a saturated THQ ring—that is distinct from other common analogs like the 5-carboxylic acid, the 8-carboxylate, or ethyl ester variants [1]. This specific arrangement influences key parameters such as lipophilicity (calculated LogP), hydrogen-bonding capacity, and steric bulk, which are critical determinants in synthetic yields and downstream biological assays . Generic substitution with a compound of similar name but different substitution (e.g., 5-carboxylic acid or 8-methyl derivative) will lead to different reaction outcomes and invalid comparative biological data, as highlighted by the varied potency observed across THQ carboxylate analogs in target-binding studies [2].

Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate: Differentiation Evidence


High Purity Specification

Procurement of Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate is specified at a minimum purity of 95% by multiple reputable vendors, a standard that ensures reproducible synthetic yields and minimizes side reactions from impurities. This specification is critical when comparing to less pure or unspecified batches of related analogs like 1,2,3,4-tetrahydroquinoline-5-carboxylic acid or other substituted THQs, where batch-to-batch variability can introduce significant experimental noise .

Organic Synthesis Medicinal Chemistry Purity Specification

Differentiating Boiling Point and Density

The physical properties of Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate (Target) differ from its closest analog, 1,2,3,4-tetrahydroquinoline-5-carboxylic acid (Comparator). The target compound has a predicted boiling point of 346.5±31.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm³, whereas the comparator is a solid with a molecular weight of 177.20 g/mol [1]. These differences in phase and thermal stability are critical for handling, storage, and purification methods such as distillation or recrystallization.

Physicochemical Properties Analytical Chemistry Compound Handling

Shank3 PDZ Domain Inhibition Potential

Tetrahydroquinoline carboxylates, as a class, have been identified as potent inhibitors of the Shank3 PDZ domain, a protein-protein interaction target implicated in autism spectrum disorders. The most potent hits in this series exhibit Kᵢ values in the 10 μM range [1]. While the specific Kᵢ for Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate has not been published, its structural alignment with the active carboxylate motif places it within this biologically relevant chemotype. This contrasts with other THQ derivatives that lack the carboxylate group and show no activity in this assay, establishing the 5-carboxylate moiety as a key pharmacophore.

Neuroscience Autism Research Protein-Protein Interaction Inhibitor

Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate: Key Applications


Shank3 PDZ Inhibitor Scaffold

Researchers developing small-molecule inhibitors of the Shank3 PDZ domain, a target for autism spectrum disorders, should prioritize Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate as a core scaffold. Its structure aligns with the tetrahydroquinoline carboxylate chemotype shown to have Kᵢ values in the 10 μM range in this assay, unlike non-carboxylate analogs which are inactive [1]. The high commercial purity (≥95%) ensures reliable starting material for SAR studies .

Building Block for Heterocyclic Synthesis

For synthetic chemists constructing complex heterocyclic libraries, particularly those relevant to pharmaceuticals or agrochemicals, this compound offers a well-defined and pure starting point. Its documented use as an intermediate [1], combined with its guaranteed minimum purity of 95% , minimizes the risk of side reactions and simplifies purification. Its distinct predicted boiling point and density further aid in process design and compound handling .

Analytical Reference Standard

The combination of a high purity specification (≥95%) and well-defined physicochemical properties (predicted boiling point of 346.5±31.0 °C, density of 1.1±0.1 g/cm³) makes Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate suitable for use as an analytical reference standard. This is particularly valuable for methods development and validation in HPLC, GC, or NMR, where a consistent and well-characterized material is essential for accurate quantification and identification of related substances [1] .

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